molecular formula C22H32FNO2 B13795579 3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI)

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI)

Cat. No.: B13795579
M. Wt: 361.5 g/mol
InChI Key: OINVVPOIGFSNHM-XOBRGWDASA-N
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Description

3-Pyridinemethanol, 4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-5-propyl-, (aS,4S)-(9CI) is a complex organic compound that belongs to the class of pyridinemethanols This compound features a pyridine ring substituted with various functional groups, including a fluoro-hydroxyphenyl group, methyl, isopropyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common synthetic methods may involve:

    Nucleophilic substitution: to introduce the fluoro group.

    Friedel-Crafts alkylation: to add the isopropyl and propyl groups.

    Reduction and oxidation: reactions to achieve the correct oxidation states of the functional groups.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: to speed up reactions.

    Solvent selection: to ensure the solubility of reactants and products.

    Temperature and pressure control: to optimize reaction rates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The fluoro group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They might interact with specific proteins or nucleic acids.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. It might exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular targets could include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-2-hydroxyphenyl)-2,6-bis(1-methylethyl)-5-propylpyridine
  • 3-Pyridinemethanol derivatives with different substituents

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H32FNO2

Molecular Weight

361.5 g/mol

IUPAC Name

5-fluoro-2-[(4S)-3-[(1S)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20-/m0/s1

InChI Key

OINVVPOIGFSNHM-XOBRGWDASA-N

Isomeric SMILES

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@H](C)O)C(C)C)C(C)C

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C

Origin of Product

United States

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